Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate
Brand Name: Vulcanchem
CAS No.: 1251693-41-0
VCID: VC4325698
InChI: InChI=1S/C22H22N4O3/c1-14-8-9-17-19(25-16-7-5-6-15(12-16)22(28)29-2)18(13-23-20(17)24-14)21(27)26-10-3-4-11-26/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,23,24,25)
SMILES: CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)OC)C(=O)N4CCCC4
Molecular Formula: C22H22N4O3
Molecular Weight: 390.443

Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate

CAS No.: 1251693-41-0

Cat. No.: VC4325698

Molecular Formula: C22H22N4O3

Molecular Weight: 390.443

* For research use only. Not for human or veterinary use.

Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate - 1251693-41-0

Specification

CAS No. 1251693-41-0
Molecular Formula C22H22N4O3
Molecular Weight 390.443
IUPAC Name methyl 3-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate
Standard InChI InChI=1S/C22H22N4O3/c1-14-8-9-17-19(25-16-7-5-6-15(12-16)22(28)29-2)18(13-23-20(17)24-14)21(27)26-10-3-4-11-26/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,23,24,25)
Standard InChI Key GUHVUMADEIXJAP-UHFFFAOYSA-N
SMILES CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)OC)C(=O)N4CCCC4

Introduction

Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate is a complex organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities, including potential applications in pharmaceuticals. The compound's structure includes a methyl group, a pyrrolidine carbonyl moiety, and a naphthyridine ring system, which contribute to its unique chemical properties and reactivity.

Synthesis

The synthesis of Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate likely involves multi-step organic reactions. These processes typically start with appropriate starting materials, such as 7-methyl-1,8-naphthyridine and pyrrolidine-1-carbonyl derivatives, followed by condensation and cyclization reactions to form the core naphthyridine structure. The pyrrolidine moiety is introduced through a carbonylation reaction.

Biological Activity

While specific biological activity data for Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate is not available, naphthyridine derivatives are known for their potential as inhibitors of various enzymes or receptors. These compounds can modulate biological pathways, leading to therapeutic effects.

Research Findings

CompoundMolecular FormulaMolecular WeightBiological Activity
Related Naphthyridine DerivativeC21H19N5OApproximately 357.4 g/molPotential enzyme inhibitors

Given the lack of specific data on Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate, further research is needed to fully understand its properties and applications.

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